5-甲氧基吡啶-3,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

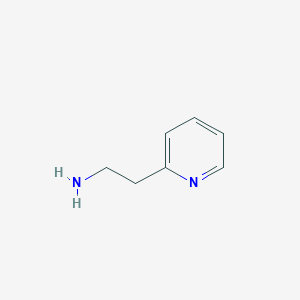

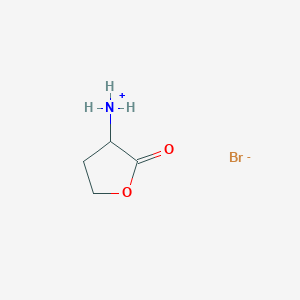

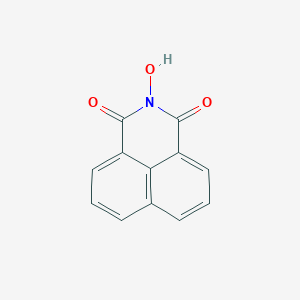

5-Methoxypyridine-3,4-diamine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The methoxy group attached to the pyridine ring at the 5th position indicates the presence of an ether functional group, which can influence the chemical behavior and reactivity of the compound.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often involves the alkylation of pyrimidine rings or the cyclization of precursor molecules to form the pyridine ring . In the case of 5-methoxypyridine-3,4-diamine, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized through reactions such as substitution, oxidation, nitration, and ammoniation . These methods suggest that the synthesis of 5-methoxypyridine-3,4-diamine would likely involve similar steps, starting from a suitable pyridine precursor and introducing the methoxy and amino groups at the appropriate positions on the ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their chemical properties and reactivity. The presence of substituents on the pyridine ring, such as methoxy and amino groups, can significantly affect the electron distribution within the molecule. For example, the methoxy group is an electron-donating group, which can increase the electron density on the pyridine ring and influence its reactivity towards electrophilic substitution reactions . The amino groups, being basic in nature, can also participate in hydrogen bonding and other non-covalent interactions, which can be important in the formation of crystal structures and in the compound's biological activity .

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The reactivity of these compounds can be influenced by the nature and position of substituents on the pyridine ring. For example, halogenated pyridine derivatives can undergo nucleophilic substitution reactions, where the halogen atom is replaced by another nucleophile . Methoxypyridines can also be involved in key steps of complex organic syntheses, such as the Eschenmoser Claisen rearrangement, which is used to construct quaternary carbon centers in the synthesis of natural products like Lycopodium alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxypyridine-3,4-diamine would be influenced by its molecular structure. The presence of the methoxy group could confer increased solubility in organic solvents due to its ether linkage. The amino groups would contribute to the basicity of the compound and could also affect its solubility in aqueous solutions. The compound's melting and boiling points, solubility, and stability would be determined by the intermolecular forces present, such as hydrogen bonding and π-π interactions, which are common in aromatic compounds with substituents capable of forming such interactions .

科学研究应用

有机合成和催化

甲氧基吡啶化合物,包括5-甲氧基吡啶-3,4-二胺衍生物,在有机合成中得到应用,展示了它们在形成复杂分子中的多功能性。例如,Saggiomo和Lüning(2008)强调了从甲氧基吡啶衍生的亚胺大环的显著稳定性,展示了它们在水中合成稳定大环结构的潜力,这对于开发水相兼容的催化系统至关重要(Saggiomo & Lüning, 2008)。此外,Bisai和Sarpong(2010)展示了甲氧基吡啶作为遮蔽吡啉酮在合成石松碱类生物碱石松碱R时的简洁合成中的实用性,突出了它在复杂天然产物合成中的作用(Bisai & Sarpong, 2010)。

材料科学

在材料科学领域,甲氧基吡啶衍生物已被探索其光物理性质和在发光材料和传感器中的潜在应用。Ahipa等人(2014)合成了一系列具有潜在应用作为介晶体的发光甲氧基吡啶基化合物,这些化合物表现出介晶相,并可用于液晶技术。他们的研究为实现特定液晶相和发光性能提供了结构要求的见解(Ahipa et al., 2014)。

药物化学

在药物化学中,甲氧基吡啶衍生物显示出作为生物活性分子的潜力。Arya等人(2013)从氰基吡啶和氰基吡嗪合成了酰胺和双酰胺衍生物,包括甲氧基吡啶衍生物,评估它们的抗炎和抗癌活性。他们的研究结果表明,某些甲氧基吡啶衍生物表现出显著的生物活性,突出了它们在药物发现中的潜力(Arya et al., 2013)。

属性

IUPAC Name |

5-methoxypyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,7H2,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMSDDCFASAQTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563737 |

Source

|

| Record name | 5-Methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxypyridine-3,4-diamine | |

CAS RN |

127356-27-8 |

Source

|

| Record name | 5-Methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)